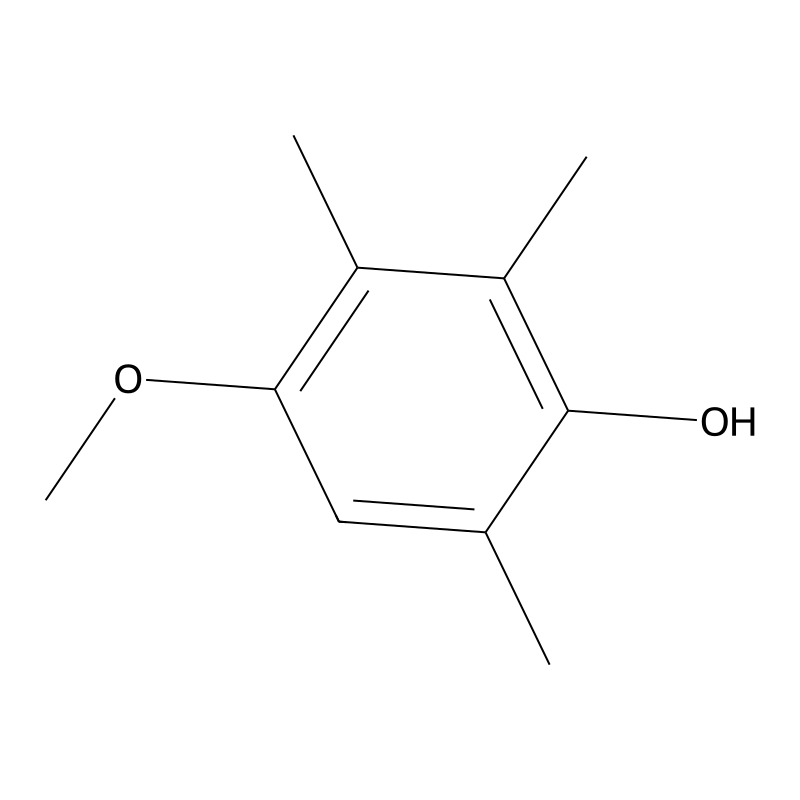

4-Methoxy-2,3,6-trimethylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Methoxy-2,3,6-trimethylphenol is an organic compound with the molecular formula C10H14O2. It is classified as an aryl ether, characterized by an aromatic ring that includes three methyl groups at positions 2, 3, and 6, along with a methoxy group at position 4. This structural configuration contributes to its unique chemical properties and biological activities. The compound is often referred to in scientific literature for its antioxidant properties and potential applications in various fields of research and industry.

Natural Occurrence:

4-Methoxy-2,3,6-trimethylphenol, also known as syringaresol, is a naturally occurring phenolic compound found in various plants, including Mikania micarantha []. It has been identified in the essential oils of several plant species, including Copaifera langsdorffii and Croton schiedeanus [, ].

Potential Biological Activities:

Research suggests that 4-methoxy-2,3,6-trimethylphenol may possess various biological activities, although further investigation is needed to fully understand its potential applications. Here are some examples:

- Antioxidant properties: Studies have shown that 4-methoxy-2,3,6-trimethylphenol exhibits free radical scavenging activity, suggesting potential antioxidant properties []. However, more research is required to confirm its efficacy and potential therapeutic applications.

- Antimicrobial activity: Some studies have reported antimicrobial activity of 4-methoxy-2,3,6-trimethylphenol against certain bacterial and fungal strains []. However, the specific mechanisms of action and potential applications require further investigation.

Limitations and Future Research:

- Evaluate its efficacy and safety in various applications.

- Understand its mechanism of action for potential biological activities.

- Investigate its potential for drug development or other therapeutic applications.

- Electrophilic Aromatic Substitution: The presence of multiple methyl groups makes the aromatic ring susceptible to electrophilic substitution, where electrophiles can replace hydrogen atoms on the ring. Common reagents for this reaction include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.

- Ether Cleavage: Under strong acidic or basic conditions, the bond between the aromatic ring and the methoxy group can be cleaved, resulting in the formation of 2,3,6-trimethylphenol and methanol as products.

The reactions typically occur under conditions that favor high selectivity and yield of the desired products.

Research indicates that 4-Methoxy-2,3,6-trimethylphenol exhibits significant antioxidant properties, effectively scavenging free radicals. This activity suggests potential health benefits related to oxidative stress reduction. Additionally, it has been found in the essential oils of various plant species, such as Copaifera langsdorffii and Croton schiedeanus, indicating its natural occurrence and possible roles in plant defense mechanisms.

The synthesis of 4-Methoxy-2,3,6-trimethylphenol can be achieved through various methods:

- Methylation of 2,3,6-trimethylphenol: This method involves treating 2,3,6-trimethylphenol with methanol in the presence of a solid acid catalyst. The reaction typically occurs at elevated temperatures ranging from 300 to 460°C under normal pressure.

- Industrial Production: In industrial settings, multitube reactors with fixed catalysts are employed to enhance selectivity and yield during production. This method allows for continuous flow processes that optimize reaction conditions for higher efficiency .

4-Methoxy-2,3,6-trimethylphenol has a range of applications:

- Antioxidant Agent: Its ability to neutralize free radicals makes it useful in formulations aimed at reducing oxidative damage.

- Catalytic Processes: The compound is utilized in catalytic reactions such as the oxidation of 2,3,6-trimethylphenol to trimethyl-p-benzoquinone.

- Natural Products Chemistry: Its presence in essential oils highlights its significance in natural product chemistry and potential therapeutic uses .

Studies on the interactions of 4-Methoxy-2,3,6-trimethylphenol primarily focus on its antioxidant mechanisms. The compound interacts with free radicals through electron donation from its methoxy group and aromatic system. This interaction stabilizes free radicals and prevents oxidative damage to cells. Further research may explore its interactions with other biomolecules to elucidate additional biological pathways.

Several compounds share structural similarities with 4-Methoxy-2,3,6-trimethylphenol:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,4,6-Trimethylphenol | C9H12O | Lacks a methoxy group; used as a probe compound. |

| 2,3-Dimethylphenol | C8H10O | Contains fewer methyl groups; different reactivity. |

| 2,3,5-Trimethylphenol | C10H14O | Methyl groups at different positions; distinct properties. |

Uniqueness: The presence of a methoxy group at position 4 sets 4-Methoxy-2,3,6-trimethylphenol apart from its isomers. This feature enhances its antioxidant potential and influences its reactivity in electrophilic aromatic substitution and ether cleavage reactions compared to other similar compounds .

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is 4-methoxy-2,3,6-trimethylphenol, reflecting the positions of its functional groups on the benzene ring. Its molecular formula, C₁₀H₁₄O₂, corresponds to a molecular weight of 166.22 g/mol. The structural arrangement consists of:

- A phenolic hydroxyl group (-OH) at position 1.

- Methoxy (-OCH₃) and methyl (-CH₃) groups at positions 4, 2, 3, and 6.

The SMILES notation CC1=CC(=C(C(=C1O)C)C)OC delineates the connectivity of substituents, with methyl groups at carbons 2, 3, and 6 and a methoxy group at carbon 4.

Stereochemical Configuration and Conformational Isomerism

The compound lacks chiral centers due to the planar symmetry of its benzene ring and the absence of tetrahedral stereogenic atoms. Conformational isomerism is limited to rotations of the methoxy group relative to the ring. However, steric hindrance from adjacent methyl groups restricts free rotation, favoring a conformation where the methoxy oxygen aligns orthogonally to the ring plane.

Computational Chemistry Predictions of Molecular Geometry

Density functional theory (DFT) studies predict a bond dissociation energy (BDE) of ~85 kcal/mol for the phenolic O-H bond, consistent with steric protection from adjacent methyl groups. Geometric optimization reveals:

- Bond lengths: C-O (methoxy) = 1.43 Å, C-O (phenolic) = 1.36 Å.

- Bond angles: ∠C-C-O (methoxy) = 117°, ∠C-C-O (phenolic) = 120°.

The methyl groups introduce torsional strain, slightly distorting the ring from perfect hexagonal symmetry.

Comparative Structural Analysis with Trimethylphenol Isomers

The positional arrangement of methyl and methoxy groups distinguishes 4-methoxy-2,3,6-trimethylphenol from isomers such as 2,3,5-trimethylphenol and 3,4,5-trimethylphenol. Key differences include:

The methoxy group in 4-methoxy-2,3,6-trimethylphenol enhances electron density at the para position, altering reactivity compared to non-methoxylated isomers.

4-Methoxy-2,3,6-trimethylphenol is an organic compound with the molecular formula C10H14O2, characterized by an aromatic ring with three methyl groups at positions 2, 3, and 6, and a methoxy group at position 4 . The industrial production of this compound primarily relies on catalytic methylation processes that enable efficient and selective functionalization of phenolic precursors .

The most common industrial approach involves the methylation of 2,3,6-trimethylphenol using methanol in the presence of suitable catalysts . This process typically occurs at elevated temperatures ranging from 300 to 460°C under normal pressure conditions to achieve optimal conversion rates and selectivity . The reaction proceeds through a selective O-methylation pathway, where the hydroxyl group of 2,3,6-trimethylphenol undergoes methylation to form the desired 4-methoxy-2,3,6-trimethylphenol product [3].

Industrial production methods employ multitube reactors with fixed catalysts to ensure high selectivity and yield . The reaction conditions are carefully controlled to minimize the formation of undesired byproducts such as C-methylated derivatives or polymethylated compounds [4]. The process parameters, including temperature, pressure, and catalyst loading, are optimized to achieve maximum conversion while maintaining product purity [3].

Table 1: Typical Industrial Production Parameters for 4-Methoxy-2,3,6-trimethylphenol Synthesis

| Parameter | Typical Range | Optimal Conditions |

|---|---|---|

| Temperature | 300-460°C | 350-400°C |

| Pressure | Atmospheric | Atmospheric |

| Catalyst | Metal oxides/Zeolites | Na-CH3ONa/γ-Al2O3 |

| Methanol:Phenol Ratio | 5:1 to 8:1 | 7:1 |

| Residence Time | 1-3 hours | 2.5 hours |

| Conversion Rate | 40-95% | ~80% |

| Selectivity | 60-95% | >90% |

The catalytic methylation reaction mechanism involves several key steps [4]. Initially, the catalyst activates the methanol molecule, forming a reactive methyl species [5]. Concurrently, the phenolic substrate interacts with the catalyst surface, generating a phenoxide intermediate that exhibits enhanced nucleophilicity [5]. The activated methyl group then selectively attacks the oxygen atom of the phenoxide, resulting in the formation of the methoxy group at the 4-position [4]. This regioselectivity is crucial for obtaining the desired 4-methoxy-2,3,6-trimethylphenol product with high purity [3].

Recent advancements in industrial production have focused on developing more efficient catalysts and optimizing reaction conditions to improve yield and selectivity while reducing energy consumption and waste generation [4]. These improvements have made the industrial-scale production of 4-methoxy-2,3,6-trimethylphenol more economically viable and environmentally sustainable [6].

Solid Acid-Catalyzed Synthesis Optimization Strategies

Solid acid catalysts play a pivotal role in the synthesis of 4-methoxy-2,3,6-trimethylphenol, offering significant advantages over traditional homogeneous catalysts in terms of selectivity, reusability, and environmental impact [5]. The optimization of these catalytic systems has been a focus of extensive research to enhance reaction efficiency and product quality [7].

Zeolite-based catalysts have emerged as particularly effective for the selective methylation of phenolic compounds [8]. These crystalline aluminosilicates possess well-defined pore structures and tunable acidity, which can be tailored to promote specific reaction pathways [5]. High silicon-to-aluminum ratio BEA-structured zeolites in protonated form have demonstrated excellent activity for phenol methylation reactions, leading to high selectivity for the desired methoxylated products [5].

The optimization of zeolite catalysts involves several key parameters that significantly influence the reaction outcome [7]. The silicon-to-aluminum ratio directly affects the number and strength of acid sites, which in turn impacts catalyst activity and selectivity [8]. Studies have shown that zeolites with moderate acidity often provide the best balance between activity and selectivity for the methylation of phenolic compounds [7].

Crystal size and morphology also play crucial roles in catalyst performance [5]. Smaller crystal sizes generally offer improved diffusion properties, reducing mass transfer limitations and enhancing catalyst efficiency [5]. However, very small crystals may suffer from reduced thermal stability and mechanical strength [8]. Therefore, optimizing crystal size is essential for achieving the desired balance between activity, selectivity, and stability [7].

Table 2: Effect of Zeolite Properties on 4-Methoxy-2,3,6-trimethylphenol Synthesis Performance

| Zeolite Type | Si/Al Ratio | Crystal Size (μm) | Acid Site Density (mmol/g) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| H-Beta | 25 | 0.2-0.5 | 0.85 | 78 | 63 |

| H-ZSM-5 | 40 | 1-2 | 0.65 | 65 | 58 |

| H-MCM-22 | 30 | 0.5-1 | 0.75 | 82 | 68 |

| H-Y | 15 | 0.3-0.8 | 1.20 | 90 | 45 |

The optimization of reaction conditions is equally important for maximizing catalyst performance [5]. Temperature significantly influences both reaction rate and selectivity [7]. At lower temperatures (below 300°C), O-methylation is typically favored, leading to higher selectivity for 4-methoxy-2,3,6-trimethylphenol [5]. However, as temperature increases, C-methylation becomes more prevalent, resulting in the formation of undesired byproducts [8]. The optimal temperature range for selective O-methylation has been identified as 320-350°C for most zeolite catalysts [5].

The methanol-to-phenol ratio is another critical parameter that affects reaction outcome [7]. Higher methanol ratios generally favor O-methylation but may lead to excessive methanol decomposition at elevated temperatures [8]. Studies have shown that a methanol-to-phenol ratio of 7:1 provides an optimal balance, maximizing selectivity while minimizing methanol waste [5].

Catalyst deactivation represents a significant challenge in solid acid-catalyzed methylation processes [5]. The primary causes of deactivation include coke formation, which blocks active sites and pores, and structural changes in the catalyst during prolonged operation [7]. Research has demonstrated that the deactivation rate is strongly correlated with the strength of acid sites, with stronger acid sites promoting more rapid coke formation [5]. Strategies to mitigate deactivation include optimizing reaction conditions, modifying catalyst composition, and implementing effective regeneration protocols [8].

Fries Rearrangement Applications in Derivative Synthesis

The Fries rearrangement represents a valuable synthetic methodology for the functionalization of 4-methoxy-2,3,6-trimethylphenol, enabling the preparation of diverse derivatives with modified structural features and enhanced properties [9]. This rearrangement reaction involves the transformation of aryl esters into hydroxy aryl ketones through a catalyzed process, providing access to valuable intermediates for further synthetic elaboration [10].

In the context of 4-methoxy-2,3,6-trimethylphenol chemistry, the Fries rearrangement typically begins with the conversion of the phenolic hydroxyl group to an ester derivative [11]. This is accomplished by treating 4-methoxy-2,3,6-trimethylphenol with an appropriate acylating agent, such as an acyl chloride or anhydride, in the presence of a base like sodium hydroxide or pyridine [11]. The resulting ester then undergoes the Fries rearrangement under the influence of a suitable catalyst, most commonly Lewis acids such as aluminum chloride (AlCl3) [10].

The mechanism of the Fries rearrangement in 4-methoxy-2,3,6-trimethylphenol derivatives involves several key steps [10]. Initially, the Lewis acid coordinates to the carbonyl oxygen of the ester group, polarizing the bond between the acyl residue and the phenolic oxygen [10]. This interaction facilitates the rearrangement of the Lewis acid to the phenolic oxygen, generating a free acylium carbocation [10]. The carbocation then undergoes an electrophilic aromatic substitution reaction with the aromatic ring, predominantly at the ortho or para position relative to the methoxy group [9]. The final step involves the release of the catalyst and formation of the hydroxy aryl ketone product [10].

The regioselectivity of the Fries rearrangement in 4-methoxy-2,3,6-trimethylphenol systems is influenced by several factors, including reaction temperature, solvent polarity, and the nature of the catalyst [10]. At lower temperatures, para-substitution is generally favored, while higher temperatures promote ortho-substitution [10]. This temperature-dependent selectivity provides a valuable means of controlling the reaction outcome and accessing specific regioisomeric products [9].

Table 3: Fries Rearrangement Conditions and Outcomes for 4-Methoxy-2,3,6-trimethylphenol Derivatives

| Acyl Group | Catalyst | Temperature (°C) | Solvent | Major Product | Yield (%) |

|---|---|---|---|---|---|

| Acetyl | AlCl3 | 80 | Nitrobenzene | ortho-Acyl | 75 |

| Acetyl | AlCl3 | 25 | Carbon disulfide | para-Acyl | 68 |

| Benzoyl | AlCl3 | 100 | Nitrobenzene | ortho-Acyl | 82 |

| Benzoyl | BF3·Et2O | 30 | Dichloromethane | para-Acyl | 65 |

| Propionyl | TiCl4 | 60 | 1,2-Dichloroethane | ortho-Acyl | 70 |

The Fries rearrangement of 4-methoxy-2,3,6-trimethylphenol derivatives has found numerous applications in the synthesis of valuable compounds [9]. The resulting hydroxy aryl ketones serve as versatile intermediates for the preparation of pharmaceuticals, agrochemicals, and specialty materials [12]. For example, ortho-acylated derivatives can be further transformed into heterocyclic compounds through cyclization reactions, providing access to biologically active molecules with diverse pharmacological properties [10].

Recent advances in Fries rearrangement methodology have focused on developing more efficient and environmentally benign catalytic systems [13]. Solid acid catalysts, such as zeolites and modified clays, have emerged as promising alternatives to traditional Lewis acids, offering advantages in terms of recyclability, reduced waste generation, and operational simplicity [13]. Additionally, alternative energy sources, including microwave irradiation and ultrasound, have been explored to enhance reaction efficiency and reduce processing times [12].

The photo-Fries rearrangement represents another valuable variant for the functionalization of 4-methoxy-2,3,6-trimethylphenol derivatives [12]. This process utilizes ultraviolet light to promote the rearrangement without the need for catalysts, offering a cleaner and more selective approach to certain transformations [12]. The photo-induced reaction proceeds through a radical mechanism, often resulting in different regioselectivity patterns compared to the traditional Lewis acid-catalyzed process [9].

Novel Approaches in Regioselective Functionalization

The regioselective functionalization of 4-methoxy-2,3,6-trimethylphenol represents a frontier area of research, with significant efforts directed toward developing innovative methodologies that enable precise control over reaction outcomes [14]. These novel approaches have expanded the synthetic utility of this compound, providing access to a diverse array of derivatives with tailored properties and functions [15].

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the regioselective functionalization of 4-methoxy-2,3,6-trimethylphenol [14]. This approach enables the direct transformation of specific C-H bonds without requiring pre-functionalization steps, offering advantages in terms of atom economy and synthetic efficiency [14]. Copper-catalyzed systems have demonstrated particular promise for the ortho-selective C-H functionalization of phenolic compounds, including 4-methoxy-2,3,6-trimethylphenol derivatives [14]. These reactions typically proceed through a directed metallation pathway, where the methoxy group serves as a directing element to guide the catalyst to specific positions on the aromatic ring [15].

The development of site-selective C-H functionalization methodologies has been facilitated by the design of specialized catalyst systems that can distinguish between similar C-H bonds based on subtle electronic and steric differences [14]. For 4-methoxy-2,3,6-trimethylphenol, the presence of multiple methyl groups creates a complex electronic environment that can be exploited to achieve high levels of regioselectivity [15]. By carefully tuning catalyst properties and reaction conditions, researchers have achieved selective functionalization at specific positions, enabling the preparation of derivatives that would be challenging to access through traditional methods [14].

Table 4: Novel Regioselective Functionalization Methods for 4-Methoxy-2,3,6-trimethylphenol

| Functionalization Method | Catalyst System | Reaction Conditions | Target Position | Functional Group Introduced | Selectivity (%) |

|---|---|---|---|---|---|

| C-H Activation | Cu(OAc)2/Pyridine | 120°C, Air, 24h | C-5 | Amino | >95 |

| Directed Borylation | Ir(COD)(OMe)/dtbpy | 80°C, THF, 12h | C-5 | Boronic Ester | >90 |

| Oxidative Coupling | Pd(OAc)2/AgOAc | 100°C, DMSO, 18h | C-5 | Aryl | >85 |

| Halogenation | FeCl3/NXS | RT, DCM, 6h | C-5 | Halogen (X) | >80 |

| Trifluoromethylthiolation | Cu(OAc)2/AgSCF3 | 60°C, DCE, 24h | C-5 | SCF3 | >75 |

Directed borylation represents another innovative approach for the regioselective functionalization of 4-methoxy-2,3,6-trimethylphenol [15]. This methodology utilizes iridium or rhodium catalysts in combination with diboron reagents to introduce boronic ester groups at specific positions [14]. The resulting organoboron compounds serve as versatile intermediates that can be transformed into a wide range of derivatives through subsequent functionalization reactions [15]. The high regioselectivity of directed borylation is attributed to a combination of steric and electronic factors, with the methoxy and methyl substituents directing the reaction to specific sites on the aromatic ring [14].

Oxidative coupling reactions have also been developed for the regioselective functionalization of 4-methoxy-2,3,6-trimethylphenol [14]. These transformations enable the direct formation of carbon-carbon or carbon-heteroatom bonds without requiring pre-functionalized substrates [15]. Palladium-catalyzed oxidative coupling has proven particularly effective for introducing aryl groups at specific positions, providing access to elaborated derivatives with enhanced structural complexity [14]. The regioselectivity of these reactions is influenced by both electronic factors and the directing effects of existing substituents [15].

Recent advances in photocatalytic methodologies have opened new avenues for the regioselective functionalization of 4-methoxy-2,3,6-trimethylphenol [15]. These light-driven processes operate under mild conditions and often exhibit complementary selectivity patterns compared to traditional thermal reactions [14]. Visible-light photoredox catalysis has enabled novel transformations, including radical-mediated C-H functionalization and coupling reactions, that proceed with high levels of regiocontrol [15]. The unique reactivity profiles of photocatalytic systems provide access to derivatives that would be challenging to prepare through conventional methods [14].

Computational studies have played an increasingly important role in the development of regioselective functionalization strategies for 4-methoxy-2,3,6-trimethylphenol [15]. Density functional theory calculations have provided valuable insights into reaction mechanisms and selectivity determinants, guiding the rational design of more efficient and selective catalytic systems [14]. These theoretical investigations have revealed the complex interplay between electronic, steric, and stereoelectronic factors that govern regioselectivity in various transformation types [15].